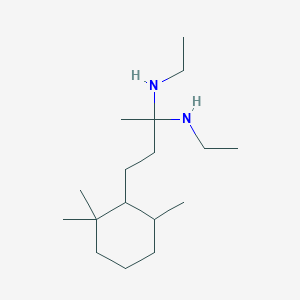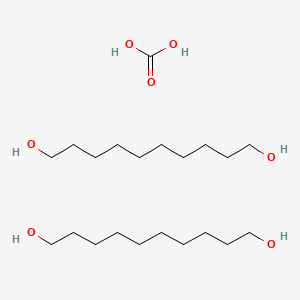
Carbonic acid;decane-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;decane-1,10-diol: is a compound that combines the properties of carbonic acid and decane-1,10-diol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while decane-1,10-diol is a diol with the chemical formula C10H22O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Decane-1,10-diol can be synthesized through the reduction of decanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pressure.
Green Chemistry Approach: A green and efficient method involves upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate through tandem benzoin condensation and hydrodeoxygenation reactions.
Industrial Production Methods:
Hydrogenation: Industrial production often involves the hydrogenation of decanedioic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Biotechnological Methods: Advances in biotechnology have enabled the microbial production of decane-1,10-diol using genetically engineered microorganisms that can convert renewable feedstocks into the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decane-1,10-diol can undergo oxidation to form decanedioic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Decane-1,10-diol can participate in substitution reactions to form esters or ethers. For example, reacting with acetic anhydride can yield decane-1,10-diol diacetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, sulfuric acid (H2SO4)
Major Products:
Oxidation: Decanedioic acid
Reduction: Decane
Substitution: Decane-1,10-diol diacetate
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Production: Decane-1,10-diol is used as an intermediate in the production of polyesters and polyurethanes, which are essential materials in the plastics industry.
Biology:
Biocompatible Materials: The compound is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of carbonic acid;decane-1,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in decane-1,10-diol can form hydrogen bonds with biomolecules, influencing their structure and function. In pharmaceutical applications, the compound can enhance the solubility and bioavailability of drugs by interacting with hydrophobic regions of proteins and cell membranes.
Comparación Con Compuestos Similares
Decamethylene glycol:
1,6-Hexanediol: A shorter-chain diol used in similar applications, such as polymer production and pharmaceuticals.
1,12-Dodecanediol: A longer-chain diol with similar uses but different physical properties due to its extended carbon chain.
Uniqueness: Carbonic acid;decane-1,10-diol is unique due to its combination of carbonic acid and decane-1,10-diol properties, making it versatile for various applications. Its ability to participate in multiple chemical reactions and its biocompatibility make it valuable in both industrial and medical fields.
Propiedades
Número CAS |
90383-27-0 |
|---|---|
Fórmula molecular |
C21H46O7 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
carbonic acid;decane-1,10-diol |
InChI |
InChI=1S/2C10H22O2.CH2O3/c2*11-9-7-5-3-1-2-4-6-8-10-12;2-1(3)4/h2*11-12H,1-10H2;(H2,2,3,4) |
Clave InChI |
MYMJKHLVJXLVEN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCO)CCCCO.C(CCCCCO)CCCCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


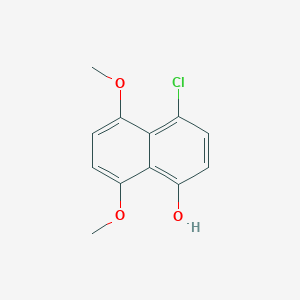
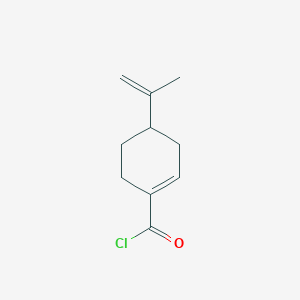

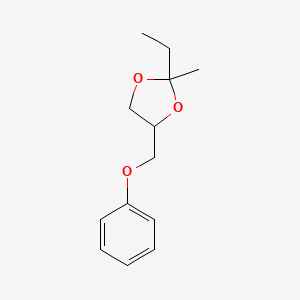
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
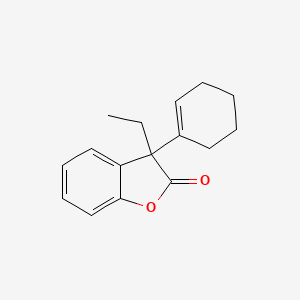
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
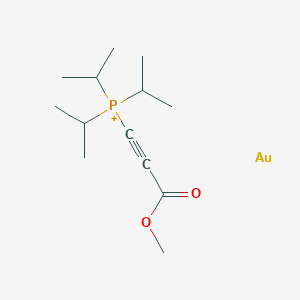
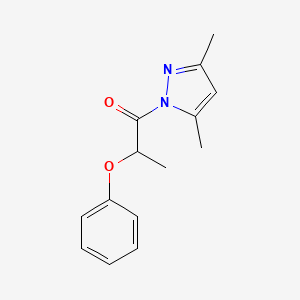

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
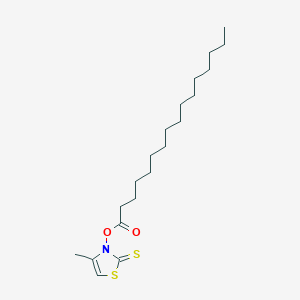
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
